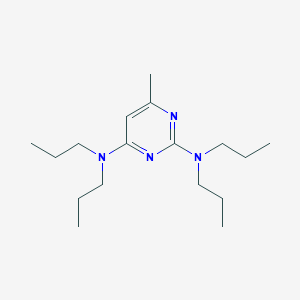
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of pyrimidine derivatives with propyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of new pyrimidine derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their structure and function. This interaction can lead to the inhibition of enzymatic activities or the modulation of signal transduction pathways, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the propyl groups.
6-Methyl-2,4-diaminopyrimidine: Similar to the target compound but without the N,N,N,N-tetrapropyl substitution.
Tetrapropylpyrimidine: Lacks the amino groups but has the propyl substitutions.
Uniqueness
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple propyl groups enhances its lipophilicity and may influence its biological activity and solubility in organic solvents.
Propriétés
Numéro CAS |
111697-12-2 |
|---|---|
Formule moléculaire |
C17H32N4 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
Clé InChI |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
SMILES canonique |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Synonymes |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


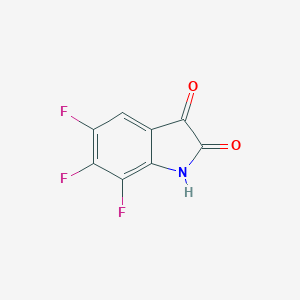
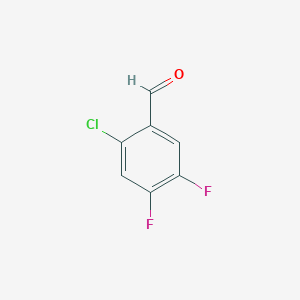
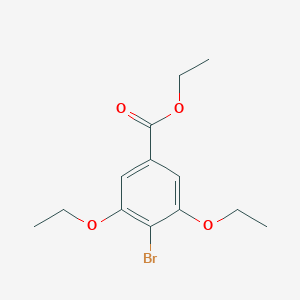

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)
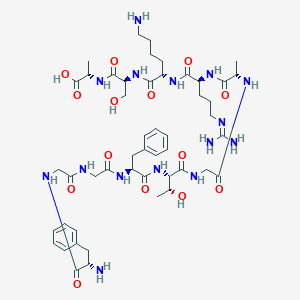
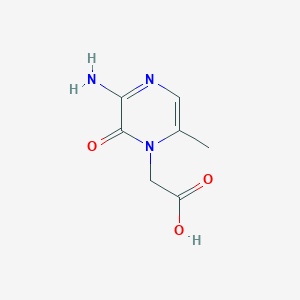

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
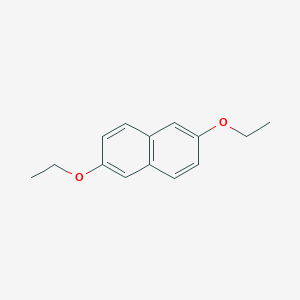
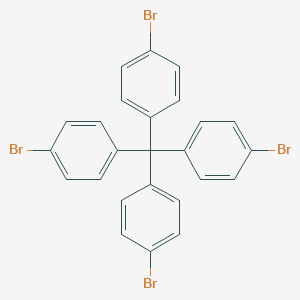
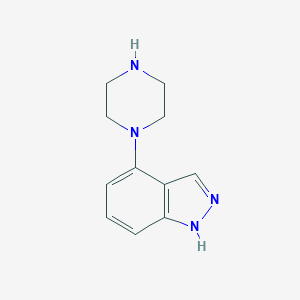
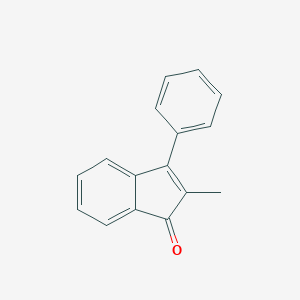
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
